molecular formula C19H21NO3 B5514143 2-[(2,3-dimethylphenyl)amino]-2-oxoethyl 3-phenylpropanoate

2-[(2,3-dimethylphenyl)amino]-2-oxoethyl 3-phenylpropanoate

Cat. No. B5514143
M. Wt: 311.4 g/mol
InChI Key: DPSQHINOXUTXLD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthetic approaches to compounds related to "2-[(2,3-dimethylphenyl)amino]-2-oxoethyl 3-phenylpropanoate" have been detailed in the literature. For instance, Selič et al. (1997) described the preparation of methyl and phenylmethyl derivatives through a three-step process from corresponding acetoacetic esters, used for the synthesis of heterocyclic systems like pyrido[1,2-a]pyrimidin-4-ones and thiazolo[3,2-a]pyrimidin-5-one (Selič, Grdadolnik, & Stanovnik, 1997). Soršak et al. (1998) prepared ethyl derivatives for the synthesis of fused 3-aminopyranones, showcasing diverse yields in heterocyclic compound synthesis (Soršak, Stanovnik, & Grdadolnik, 1998).

Molecular Structure Analysis

The molecular structure of related compounds has been thoroughly investigated. Then et al. (2017) synthesized 2-(benzofuran-2-yl)-2-oxoethyl 3-(methyl/amino)benzoates, characterizing their structure using spectroscopic methods and X-ray diffraction, revealing interesting conformational details and intramolecular interactions (Then et al., 2017).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds have been explored, showing a variety of behaviors and applications. For instance, the preparation and reactions of 3-dimethylamino-3-phenylpropanol from benzaldehyde and malonic acid demonstrated diverse chemical transformations and yielded insights into the reactivity of related compounds (Xiang, 2006).

Physical Properties Analysis

The physical properties of related compounds have been characterized, including their crystalline structures and hydrogen bonding patterns. Nitek et al. (2020) reported on the crystal structures of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, providing detailed analyses of their conformational behaviors and interactions in different environments (Nitek, Kania, Marona, Waszkielewicz, & Żesławska, 2020).

Chemical Properties Analysis

Investigations into the chemical properties of compounds like "2-[(2,3-dimethylphenyl)amino]-2-oxoethyl 3-phenylpropanoate" have highlighted their reactivity and potential applications. The study by Ekinci et al. (2000) on the electrooxidation of 2-amino-3-cyano-4-phenylthiophene offered insights into the electrochemical behaviors and photoluminescent properties of related compounds, suggesting potential for new material development (Ekinci, Horasan, Altundas, & Demir, 2000).

properties

IUPAC Name

[2-(2,3-dimethylanilino)-2-oxoethyl] 3-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-14-7-6-10-17(15(14)2)20-18(21)13-23-19(22)12-11-16-8-4-3-5-9-16/h3-10H,11-13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSQHINOXUTXLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)COC(=O)CCC2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196515
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-((2,3-Dimethylphenyl)amino)-2-oxoethyl 3-phenylpropanoate

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